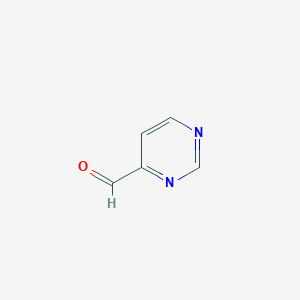
Ethyl sorbate
Descripción general
Descripción
Ethyl sorbate is a synthetic flavoring agent that is a moderately stable, light yellow liquid of fruity odor . It is used in flavors such as pineapple, papaya, and passion fruit with applications in ice cream, beverages, candy, and baked goods at 6–18 ppm . It is also termed ethyl-2,4-hexadienoate . Ethyl sorbate is a fatty acid ester obtained by formal condensation of the carboxy group of sorbic acid and the hydroxy group of ethanol .
Synthesis Analysis
Ethyl Sorbate was prepared by Micro Reactor Low-Pressure . The details of the synthesis process are not provided in the search results.
Molecular Structure Analysis
The molecular formula of Ethyl sorbate is CH3CH=CHCH=CHCO2C2H5 . Its molecular weight is 140.18 . The exact molecular structure analysis is not provided in the search results.
Physical And Chemical Properties Analysis
Ethyl sorbate is a light yellow clear liquid . Its boiling point is 82-83 °C at 17 hPa . The density is 0.956 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Organic Synthesis
Ethyl sorbate is used in organic synthesis . It has been used in the synthesis of O-allyl-N,N-dimethyl-D-pyrrolosamine .
Halogenation Studies
The addition of chlorine and bromine to ethyl sorbate results in 1, 2-and 1, a-dihalo products . These products are derived from the attack of the halogen .
Chlorination Research
Chlorination of ethyl sorbate under ionic conditions proceeds through a tightly bridged chloronium ion intermediate . This process is of interest in the study of reaction mechanisms in organic chemistry .
Bromination Research
Similar to chlorination, bromination of ethyl sorbate also results in dihalo products . This can be used to study the bromination mechanisms in organic compounds .
Solvent Studies
Ethyl sorbate is soluble in alcohol . This property can be useful in studies related to solubility and solvent interactions .
Storage and Stability Studies
Ethyl sorbate needs to be stored in a cool place, away from strong oxidizing agents . This information is crucial for research related to the storage and stability of organic compounds .
Safety And Hazards
Ethyl sorbate is combustible . It is advised to keep it away from heat/sparks/open flames/hot surfaces . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Direcciones Futuras
Ethyl sorbate has been investigated using hydrosilylation-promoted group transfer polymerization (GTP). The GTP of Ethyl sorbate with hydrosilane (R 3 SiH) was performed in a living manner to produce well-defined poly (ethyl sorbate) (PES) via two methods: single catalyst and catalyst switch . This research opens up new possibilities for the use of Ethyl sorbate in the synthesis of polymers .
Propiedades
IUPAC Name |
ethyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYKXXGCOLLLO-TWTPFVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883712 | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, fruity aroma | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.939 | |
| Record name | Ethyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl sorbate | |
CAS RN |
2396-84-1, 5941-48-0 | |
| Record name | Ethyl sorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl sorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL SORBATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethyl sorbate?
A1: Ethyl sorbate has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.
Q2: How is ethyl sorbate synthesized?
A: Ethyl sorbate can be synthesized through various methods. One approach involves the esterification of sorbic acid with ethanol using an acid catalyst like hydrochloric acid. [] Another method involves reacting acetic acid and sorbic acid in waste streams with ethanol using hydrochloric acid present in the wastewater as a catalyst. This method allows for the recovery of ethyl acetate and ethyl sorbate through rectification. []
Q3: Can you describe a specific example of ethyl sorbate synthesis from a research paper?
A: A study describes a novel synthesis of ethyl 6-bromosorbate, a useful intermediate for synthesizing polyenes. The process involves allylic bromination of ethyl sorbate, overcoming challenges associated with previous methods that resulted in unwanted byproducts. []
Q4: Is ethyl sorbate stable in acidic environments?
A: Yes, ethyl sorbate can be synthesized and used in acidic conditions. One study describes its synthesis using hydrochloric acid as a catalyst. []
Q5: What happens to ethyl sorbate under autoxidation?
A: While the provided abstracts don't offer specifics on autoxidation products, one study investigates the autoxidation of ethyl sorbate using dielectric measurements. This suggests that the compound undergoes degradation upon exposure to oxygen, a finding relevant for its storage and applications. []
Q6: What are some applications of ethyl sorbate in organic synthesis?
A: Ethyl sorbate is a valuable building block for synthesizing various compounds. For instance, it's used in the synthesis of (±)-β-Lysine, an important amino acid. [] It's also used in preparing Wittig and Horner-type reagents for polyene and prostaglandin synthesis. []
Q7: How is ethyl sorbate used in synthesizing (±)-β-Lysine?
A: The synthesis of (±)-β-Lysine employs an aza-Diels-Alder reaction between ethyl sorbate and dibenzyl azodicarboxylate. Subsequent modifications of the resulting cycloadduct lead to the target molecule. This highlights ethyl sorbate's utility in constructing complex molecules. []
Q8: What happens when ethyl sorbate is subjected to isomerizing hydroformylation?
A: Research indicates that isomerizing hydroformylation of ethyl sorbate primarily leads to hydrogenation, yielding the corresponding saturated compound. This outcome is attributed to the steering effect of the ester group, which hinders hydroformylation in its vicinity. []
Q9: Are there any computational studies on ethyl sorbate's reactivity or properties?
A: While the provided abstracts don't directly mention computational studies on ethyl sorbate, one study used density functional theory (DFT) calculations to investigate the structure and reaction mechanism of a Diels-Alder adduct derived from ethyl sorbate. This demonstrates the potential of computational tools in understanding its chemical behavior. []
Q10: How do structural modifications of ethyl sorbate affect its reactivity in the acyl nitroso Diels-Alder (ANDA) reaction?
A: Research on the ANDA reaction with ethyl sorbate and its alcohol analogs revealed significant structure-reactivity relationships. Specifically, modifying the alcohol moiety of ethyl sorbate significantly impacted the reaction outcome. These findings highlight the importance of structural considerations in tailoring ethyl sorbate derivatives for specific applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















